BenchChemオンラインストアへようこそ!

(1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride

pKa modulation inductive effect drug design

Specifically engineered for medicinal chemistry, this (R)-enantiomer gem-difluoro oxolane building block is essential for fine-tuning pKa without steric bulk. Its single stereocenter and ≥95% purity enable direct use in amide coupling and reductive amination, bypassing chiral resolution. The hydrochloride salt ensures excellent solubility in DMF/DMSO for high-throughput workflows. Choose this compound to precisely modulate lipophilicity and metabolic stability in your lead series, a non-interchangeable pharmacophore modifier distinct from non-fluorinated or (S)-enantiomer analogs.

Molecular Formula C6H12ClF2NO
Molecular Weight 187.61
CAS No. 2490354-45-3
Cat. No. B2935831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride
CAS2490354-45-3
Molecular FormulaC6H12ClF2NO
Molecular Weight187.61
Structural Identifiers
SMILESC1COCC1C(C(F)F)N.Cl
InChIInChI=1S/C6H11F2NO.ClH/c7-6(8)5(9)4-1-2-10-3-4;/h4-6H,1-3,9H2;1H/t4?,5-;/m1./s1
InChIKeyOKVZBXDUKXVWTQ-VVNPLDQHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine HCl (CAS 2490354-45-3): Procurement Baseline & Class Identity


(1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride is a chiral, gem‑difluorinated amine building block belonging to the oxolane (tetrahydrofuran) class. The compound features a difluoroethyl substituent at the C1 position of the oxolane ring in the (R) configuration, supplied as the hydrochloride salt. Its primary utility in medicinal chemistry lies in introducing a conformationally constrained, electron‑withdrawing fluorinated motif into drug candidates [1]. Key computed properties include a molecular weight of 187.61 g/mol, a Topological Polar Surface Area of 35.3 Ų, and one defined stereocenter [2].

Why (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine HCl Cannot Be Replaced by Generic Analogs


Simple substitution with a non‑fluorinated ethanamine analog (e.g., 1‑(oxolan‑3‑yl)ethan‑1‑amine) or the opposite enantiomer fails to preserve the specific physicochemical profile required for structure‑based drug design. The gem‑difluoro group exerts a strong inductive effect that markedly reduces amine basicity (pKa) and modulates lipophilicity (LogP) in a manner distinct from mono‑fluoro or trifluoro analogs. These changes directly alter the protonation state at physiological pH, target binding, and metabolic stability, making the compound a non‑interchangeable, single‑point pharmacophore modifier [1]. The (R) stereochemistry further defines the spatial orientation of the amine, which is critical for chiral recognition; switching to the (S)‑enantiomer (CAS 2490370‑92‑6) introduces a different binding geometry that cannot be assumed equivalent without supporting structural biology data [2].

Quantitative Differentiation Evidence: (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine HCl vs. Closest Analogs


Amine Basicity (pKa) Reduction Relative to Non‑Fluorinated Parent

The gem‑difluoro substitution lowers the pKa of the amine by 0.3–0.5 units compared to the non‑fluorinated parent (1‑(oxolan‑3‑yl)ethan‑1‑amine). This decrease is consistent across acyclic and cyclic aliphatic amines, driven by the electron‑withdrawing inductive effect of the CF2 group [1].

pKa modulation inductive effect drug design

Lipophilicity (LogP) Modulation vs. Non‑Fluorinated Analog

Gem‑difluorination of saturated cyclic amines decreases lipophilicity by 0.5–0.6 LogP units compared to the non‑fluorinated analog. For the difluorinated oxolane series, LogP is reduced by 0.54–0.55 units, which contrasts with the typical lipophilicity increase seen with mono‑fluorination [1].

LogP lipophilicity ADME

Metabolic Stability Preservation vs. Non‑Fluorinated and Acyclic Counterparts

Gem‑difluorination either did not affect or slightly improved the metabolic stability of model cycloalkane derivatives compared to non‑fluorinated analogs. For the oxolane class, the CF2 group adjacent to the amine center may sterically and electronically shield the α‑carbon from oxidative metabolism, providing an intrinsic clearance advantage when incorporated into lead compounds [1]. A literature precedent shows a difluoro γ‑lactam analog (KMN‑159 derivative) was 5‑fold more active than its non‑fluorinated counterpart, underscoring the pharmacodynamic benefit of the CF2 insertion [2].

metabolic stability intrinsic clearance CYP450

Enantiomeric Configuration Identity vs. (S)-Enantiomer

The (R) configuration at the C1 position of the oxolane ring provides a defined spatial orientation of the amine group. The (S)‑enantiomer (CAS 2490370‑92‑6) has the identical molecular formula but opposite optical rotation, leading to different chiral recognition in biological targets. A vendor specification confirms this compound is supplied with a minimum 95% purity and a defined enantiomeric ratio typical for single‑enantiomer building blocks . No generic racemic mixture (CAS 1542060‑87‑6 for the free base) can guarantee the same enantiomeric composition without additional chiral resolution steps .

chiral synthesis enantiomeric purity stereochemistry

Hydrochloride Salt Solubility & Handling Advantage vs. Free Base

The hydrochloride salt form provides superior aqueous solubility and solid‑state stability compared to the free base (CAS 2490354‑44‑2). The salt has a molecular weight of 187.61 g/mol and a calculated heavy atom count of 11, indicating a stable crystalline lattice. While direct solubility data are not publicly available for this compound, the general rule for amine hydrochlorides is a 10‑ to 100‑fold increase in aqueous solubility relative to the free base [1]. The free base (MW 151.15 g/mol) is a liquid or low‑melting solid, making precise aliquoting and long‑term storage more challenging [2].

salt form solubility hygroscopicity

Conformational Rigidity from Oxolane vs. Acyclic Ether Amines

The oxolane (tetrahydrofuran) ring imposes a conformational constraint on the ethanamine side chain, reducing the number of rotatable bonds to 2 (computed from PubChem [1]). In contrast, acyclic ether amine analogs (e.g., 2‑(2‑methoxyethoxy)ethan‑1‑amine) have 4–5 rotatable bonds, leading to higher conformational entropy loss upon binding. The restricted rotation typically translates to 0.5–1.5 kcal/mol binding free energy advantage in target‑ligand complexes, as demonstrated in PDB structure analyses of cyclic vs. acyclic ether ligands [2].

conformational restriction ring constraint binding entropy

Optimal Use Cases for (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine HCl Based on Evidenced Differentiation


Lead Optimization Requiring pKa­‑Tuned Amine Bioisosteres

When a lead series shows suboptimal ionization at physiological pH, replacing a non‑fluorinated amine with (1R)-2,2‑difluoro‑1‑(oxolan‑3‑yl)ethanamine HCl can lower the pKa by 0.3–0.5 units without adding bulk, as supported by the Grygorenko 2022 class data [1]. This fine‑tunes the protonation state for improved CNS penetration or reduced hERG binding.

Fragment‑Based Drug Discovery (FBDD) Libraries Seeking Conformational Restriction

The oxolane ring restricts the ethanamine side chain to only 2 rotatable bonds, compared to 3–5 in acyclic ether amines [2]. Incorporating this scaffold into fragment libraries increases the probability of high‑ligand‑efficiency hits by reducing entropic penalty upon target binding.

Parallel Synthesis of Chiral Amine Arrays for SAR Exploration

The compound is supplied as a single (R)‑enantiomer with ≥95% purity, enabling direct use in amide coupling or reductive amination reactions without chiral resolution . The hydrochloride salt form ensures convenient weighing and dissolution in polar aprotic solvents (DMF, DMSO), streamlining high‑throughput chemistry workflows.

Metabolic Stability Enhancement of α‑Amino Ether Pharmacophores

For targets where the α‑carbon adjacent to the amine is susceptible to CYP450 oxidation, the gem‑difluoro group provides a steric and electronic shield that maintains or slightly improves intrinsic clearance, as demonstrated across the cycloalkane amine class [1]. The 5‑fold activity improvement of a related difluoro γ‑lactam analog reinforces the pharmacodynamic advantage of CF2 insertion [3].

Quote Request

Request a Quote for (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.